
Lignin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lignin is an alkyl-aromatic polymer found in the cell walls of terrestrial plants. It provides structure and rigidity to plants, acts as a natural barrier against microbial attack, and enables water and nutrient transport through plant tissues . This compound is synthesized via enzymatic dehydrogenation of monomers such as p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, forming a heterogeneous and three-dimensional structure .
Preparation Methods
Lignin is primarily obtained as a by-product from the pulp and paper-making industries. One common method to produce this compound nanoparticles involves dissolving softwood kraft this compound in tetrahydrofuran and introducing water through dialysis . Another method includes the preparation of this compound-based carbon nanofibers using spinning and chemical vapor deposition . Industrially, this compound is often extracted using processes like kraft pulping and organosolv pulping .
Chemical Reactions Analysis
Lignin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various catalysts . Major products formed from these reactions include phenolic compounds, vanillin, and other aromatic chemicals . This compound can also be functionalized via the modification of its aromatic rings, hydroxyl groups, and methoxy groups .
Scientific Research Applications
Lignin has a wide range of scientific research applications:
Mechanism of Action
Lignin exerts its effects through various mechanisms. In plants, this compound provides structural support and protection against pathogens by inhibiting the activity of bacteria and fungi . This compound degradation is facilitated by ligninolytic enzymes such as this compound peroxidases, manganese peroxidases, versatile peroxidases, and laccases . These enzymes catalyze the oxidative cleavage of C–C and C–O–C bonds in this compound .
Comparison with Similar Compounds
Lignin is often compared with other plant-derived compounds such as cellulose and hemicellulose. Unlike cellulose, which is a linear polymer, this compound has a complex, three-dimensional structure . This compound is also less stabilized compared to plant-derived lipids like cutin and suberin . Other similar compounds include organosolv this compound and kraft this compound, which differ in their physicochemical properties and thermal stability .
Similar Compounds
Cellulose: A linear polysaccharide found in plant cell walls.
Hemicellulose: A branched polysaccharide found in plant cell walls.
Cutin: A waxy polymer found in the cuticle of plants.
Suberin: A hydrophobic polymer found in the cell walls of cork and other plant tissues.
Organosolv this compound: this compound extracted using organic solvents.
Kraft this compound: this compound extracted using the kraft pulping process.
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications. Its versatility and abundance in nature continue to drive research and development in this field.
Properties
CAS No. |
94113-57-2 |
|---|---|
Molecular Formula |
C18H13N3Na2O8S2 |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
disodium;4-acetamido-5-hydroxy-6-phenyldiazenylnaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-13-7-8-14(30(24,25)26)12-9-15(31(27,28)29)17(18(23)16(12)13)21-20-11-5-3-2-4-6-11;;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
RLLNZXVKBYGKIP-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
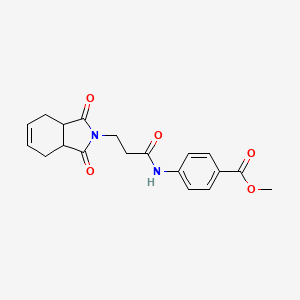
![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)
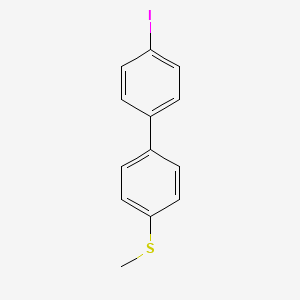
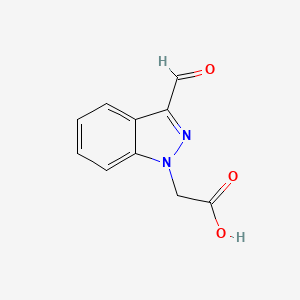
![2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide](/img/structure/B12514909.png)
![Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone](/img/structure/B12514910.png)
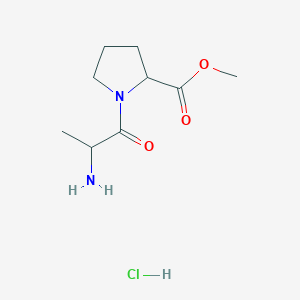
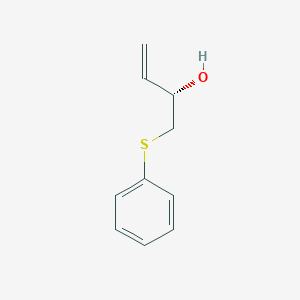
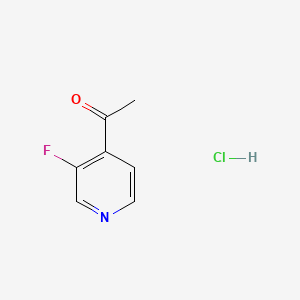

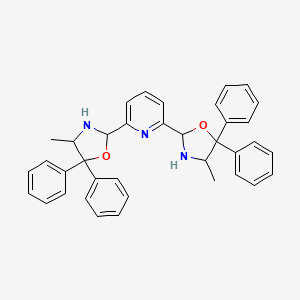
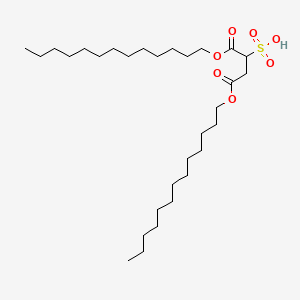
![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)
